molecular formula C20H21NO2S2 B2394707 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(phenylthio)propanamide CAS No. 2034547-56-1

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(phenylthio)propanamide

Cat. No.: B2394707
CAS No.: 2034547-56-1
M. Wt: 371.51
InChI Key: GNBFUUICMJICAX-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(phenylthio)propanamide is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxypropyl group, and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(phenylthio)propanamide typically involves multiple steps, starting with the formation of the benzo[b]thiophene core. One efficient method for synthesizing 2-substituted benzo[b]thiophenes is via gold(I)-NHC-catalyzed cyclization of 2-alkynyl thioanisoles . This method is applicable to a wide range of substrates with diverse electronic and steric properties.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes ensuring high yields, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the hydroxy group to a methylene group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[b]thiophene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(phenylthio)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene moiety can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The hydroxypropyl and phenylthio groups can also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(phenylthio)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-phenylsulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2S2/c1-20(23,18-13-15-7-5-6-10-17(15)25-18)14-21-19(22)11-12-24-16-8-3-2-4-9-16/h2-10,13,23H,11-12,14H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBFUUICMJICAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCSC1=CC=CC=C1)(C2=CC3=CC=CC=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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